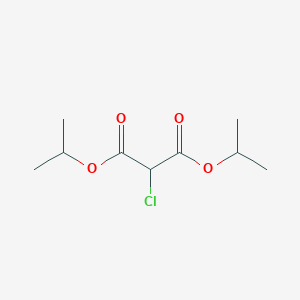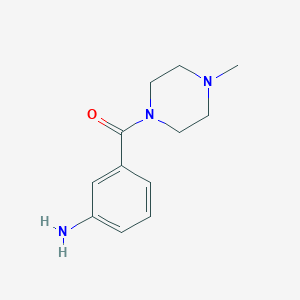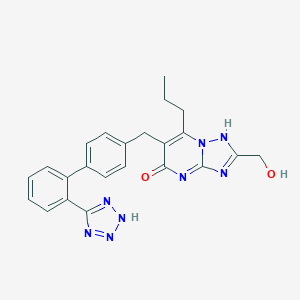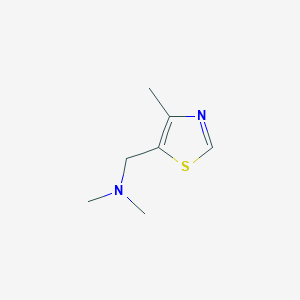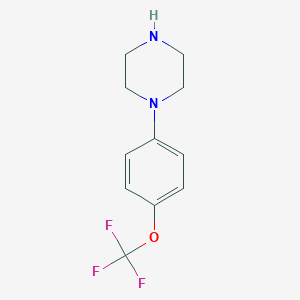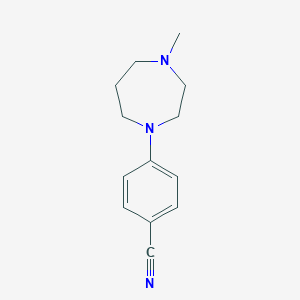
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile involves multiple steps including nucleophilic substitution, intramolecular cyclization, and condensation reactions. For instance, the synthesis of tetrahydrobenzo[b][1,4]diazepine derivatives involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization (Pathak, Nag, & Batra, 2006). Another approach involves a one-pot three-component condensation reaction leading to the synthesis of benzo[b][1,5]diazepine derivatives (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Molecular Structure Analysis
Structural studies of related compounds, such as the X-ray crystal structure analysis, provide insights into the molecular conformation, stereochemistry, and the influence of substituents on the overall structure. These analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets (Núñez Alonso et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents : A study by Naidu et al. (2016) explored the design, synthesis, and evaluation of various 1,4-diazepan-1-yl benzo[d]isoxazole derivatives for anti-tubercular activity. Some compounds showed moderate to good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized 1,4-diazepin-1-yl derivatives and evaluated them for their antimicrobial and anticancer activities. One compound showed potent anticancer activity against HCT 116 cancer cell lines (Verma et al., 2015).
σ1 Receptor Ligands : Fanter et al. (2017) conducted a chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. Their study revealed that certain diazepane derivatives have high σ1 affinity and show potential for cognition enhancing effects (Fanter et al., 2017).
Synthesis of Benzodiazepines : Research by Kaegi et al. (1982) on the synthesis of benzodiazepines involved the use of benzonitriles, which are structurally similar to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (Kaegi et al., 1982).
Synthesis of Benzo[e][1,4]diazepin-3-ones : Geng et al. (2019) reported on the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing the versatile applications of 1,4-diazepane derivatives in medicinal chemistry (Geng et al., 2019).
Eigenschaften
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMQRYMWJWCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592393 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
CAS RN |
166438-80-8 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


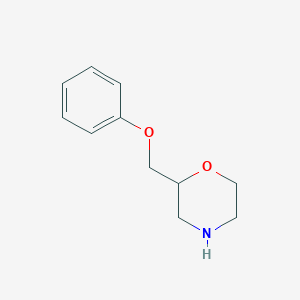
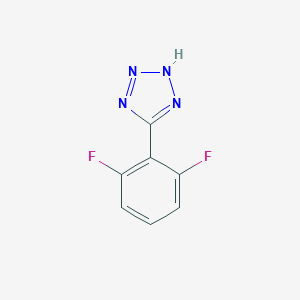
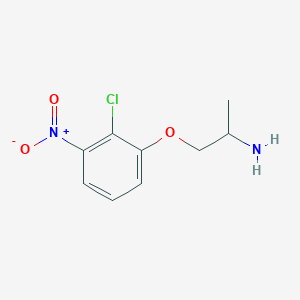

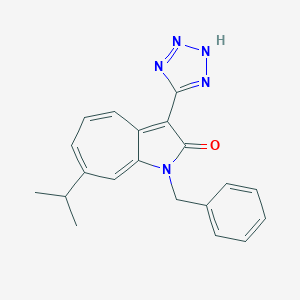
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
